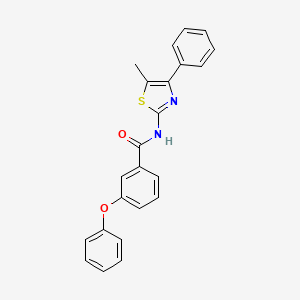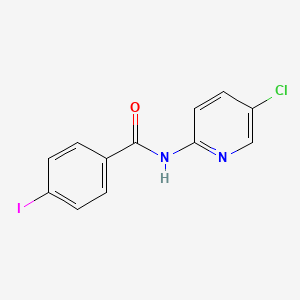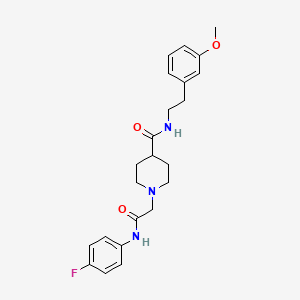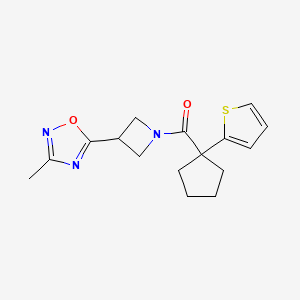
N-(5-méthyl-4-phényl-1,3-thiazol-2-yl)-3-phénoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide” belong to a class of organic compounds known as thiazoles, which are heterocycles with a five-membered C3NS ring. The structure of a similar compound, 5-Methyl-4-phenyl-1,3-thiazol-2-amine, has been reported .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an amine (like 5-methyl-4-phenyl-1,3-thiazol-2-amine) with a carboxylic acid derivative (like a phenoxybenzoyl chloride), in the presence of a base .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be predicted to some extent from the compound’s structure, but accurate values require experimental measurement .Applications De Recherche Scientifique
- Cibles: Il cible la protéine de pointe du SARS-CoV-2, le récepteur humain de l'enzyme de conversion de l'angiotensine 2 (ACE2) et les protéases des cellules hôtes impliquées dans la fusion virale .
- Potentiel: Ces médicaments antipaludiques approuvés se sont montrés prometteurs dans le traitement des patients atteints de Covid-19 in vitro et en milieu clinique .
Activité antivirale contre le SARS-CoV-2
Traitement du paludisme
Propriétés anti-inflammatoires
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in the physiological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .
Biochemical Pathways
The specific biochemical pathways affected by N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide Thiazole derivatives are known to influence a variety of biochemical pathways . They can activate or stop these pathways, leading to downstream effects that can alter the functioning of the biological system .
Pharmacokinetics
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide . Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific chemical structure .
Result of Action
The molecular and cellular effects of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide Thiazole derivatives have been found to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide The action of thiazole derivatives can be influenced by various factors, including the physiological environment and the presence of other substances .
Propriétés
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-16-21(17-9-4-2-5-10-17)24-23(28-16)25-22(26)18-11-8-14-20(15-18)27-19-12-6-3-7-13-19/h2-15H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNFAZRKJGIOMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![propyl 2-[[3,5-dicyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B2534749.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2534751.png)
![3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2534752.png)

![ethyl 2-({[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2534755.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2534756.png)

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2534758.png)
![3-(furan-2-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534759.png)

![8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2534764.png)
